Antitumor Potency of Trihydroxybenzylamines vs. Dihydroxybenzylamines in Murine Leukemia Models
In a direct head-to-head study, the trihydroxybenzylamine class (which includes the free-base form of the target compound, 3,4,5-trihydroxybenzylamine) demonstrated antitumor inhibitory concentrations of 0.01–1.0 mM in vitro against P388 and L1210 lymphocytic leukemia cells, compared to 0.1–1.0 mM for the corresponding dihydroxybenzylamine (DHBA) analogs (2,3-DHBA and 3,4-DHBA) . This ~10-fold lower minimum inhibitory concentration represents a quantitative potency advantage for the trihydroxy substitution pattern. Furthermore, the trihydroxy derivatives uniquely inhibited uridine and leucine incorporation in addition to thymidine, indicating a broader macromolecular synthesis inhibition profile not observed with the dihydroxy analogs . In vivo, doses exceeding 200 mg/kg of trihydroxybenzylamines completely suppressed radiolabeled thymidine incorporation by tumor cells within 1 hour, with no detectable effect on gut or bone marrow incorporation .
| Evidence Dimension | In vitro inhibitory concentration for antitumor activity |
|---|---|
| Target Compound Data | 0.01–1.0 mM (trihydroxybenzylamine class, including 3,4,5-trihydroxybenzylamine free base) |
| Comparator Or Baseline | 0.1–1.0 mM for dihydroxybenzylamine (DHBA) analogs (2,3-DHBA, 3,4-DHBA) |
| Quantified Difference | ~10-fold lower minimum inhibitory concentration for trihydroxy vs. dihydroxy derivatives |
| Conditions | i.p. P388 and L1210 lymphocytic leukemia models; multiple injection schedule (3× daily for 4 days) |
Why This Matters
This demonstrates that the trihydroxy substitution pattern (relevant to the target compound's 3,4,5-vicinal triol arrangement) provides a measurable potency advantage over the corresponding dihydroxy analogs in antitumor models, justifying selection for oncology-focused research programs.
- [1] Wick MM. Levodopa and dopamine analogs: dihydroxy and trihydroxybenzylamines as novel quinol antitumor agents in experimental leukemia in vivo. Cancer Treat Rep. 1981;65(9-10):861-7. PMID: 7273019. View Source
